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Zoligratinib (also known as DEBIO-1347 and CH5183284) is an investigational, orally available, small-

molecule inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2]. Its

core mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of

the FGFR tyrosine kinase domain, thereby blocking receptor activation and subsequent downstream

signaling [1] [2].

The table below summarizes its key characteristics:

Property Description

IUPAC Name Information not available in search results

Molecular Weight 356.14 g/mol [1] [2]

SMILES Cc1nc2c([nH]1)cc(cc2)n1ncc(c1N)C(=O)c1cc2c([nH]1)cccc2 [1]
[2]

XLogP 3.44 [1] [2]

Hydrogen Bond
Donors

3 [1] [2]
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Property Description

Hydrogen Bond
Acceptors

4 [1] [2]

Topological Polar
Surface Area

104.86 Å² [1] [2]

Lipinski's Rule of Five Zero rules broken [1] [2]

Mechanism of Action ATP-competitive, selective FGFR1/2/3 inhibitor [1] [2]

FGFR Signaling Pathway & Inhibitor Mechanism

To understand the context of Zoligratinib's bioactivity, the following diagram illustrates the FGFR signaling

pathway it inhibits. Dysregulation of this pathway, through mutations, fusions, or amplifications, is a key

driver in various cancers [3] [4] [5].
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FGFR signaling pathway and Zoligratinib inhibition. Upon FGF ligand binding, FGFR dimerizes and

autophosphorylates, activating multiple downstream pathways including MAPK, PI3K/AKT, and STAT,

which promote oncogenic processes. Zoligratinib acts as an ATP-competitive inhibitor to block this

signaling cascade.

Clinical Development & Potential Applications

Zoligratinib has been evaluated in early-phase clinical trials for advanced solid tumors with FGFR

alterations.

Clinical Trial Status: A Phase I trial (NCT01948297) in patients with advanced solid tumors
harboring FGFR alterations has been completed, and results were published in 2019 [1] [2].

Furthermore, a Phase I/II trial (NCT03344536) investigated Zoligratinib in combination with
fulvestrant for patients with FGFR-amplified, estrogen receptor-positive (ER+) metastatic breast

cancer [1].
Therapeutic Context: The development of Zoligratinib exists within a growing class of FGFR-

targeted therapies. Other approved FGFR inhibitors include Erdafitinib, Futibatinib, and Pemigatinib,
which are used for specific FGFR-altered urothelial carcinoma and cholangiocarcinoma [3] [4]. A key

differentiator among these drugs is their specificity; some are pan-FGFR inhibitors, while others, like
Zoligratinib, are more selective for specific FGFR isoforms (FGFR1/2/3), which may influence their

efficacy and toxicity profiles [6].
Research Utility: In a recent 2024 structure-based drug development study, Zoligratinib was used

as a control inhibitor to benchmark the performance of a newly identified FGFR2 inhibitor candidate
(PubChem CID:507883), which demonstrated higher potential inhibitory activity in computational

models [7].

Research Context and Data Gaps

For a researcher, it is critical to note the following context and limitations based on the current search results:

Focus on Novel Variants: Recent research (2025) highlights that while FGFRs are major
oncogenes, the functional impact of most point mutations outside the well-characterized kinase

domain are still classified as Variants of Unknown Significance (VUS). Studies are actively working
to characterize these, as they may represent a pool of new, targetable alterations [3].

Limited Public Experimental Data: The search results confirm Zoligratinib's mechanism and
clinical progress but do not provide granular, quantitative data from preclinical assays (e.g., exact
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IC50 values in specific cell lines, detailed kinome selectivity profiles, or comprehensive in vivo

efficacy data). This information is typically found in primary research publications.
Computational Benchmarking: The 2024 study suggests that Zoligratinib is a recognized and

potent enough FGFR2 inhibitor to be used as a benchmark in computational drug discovery, which
speaks to its established position in the field [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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